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Compound of Interest

Compound Name: 1-Chloro-3-fluoropropane

Cat. No.: B8262802

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
chloro-3-fluoropropane. In the absence of extensive publicly available experimental spectra
for this specific compound, this document presents predicted data generated from validated
computational models. This guide is intended to serve as a valuable resource for the
characterization, analysis, and further investigation of 1-chloro-3-fluoropropane and similar
halogenated alkanes.

Predicted Spectroscopic Data

To facilitate the identification and characterization of 1-chloro-3-fluoropropane, predicted
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are
presented below. It is important to note that while these predicted values are based on robust
algorithms, they may differ from experimental results and should be used as a guide for
spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 1-Chloro-3-fluoropropane
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Positi Predicted Chemical Predicted Predicted Coupling
osition
Shift (ppm) Multiplicity Constants (Hz)
H-1 3.75 Triplet J(H-1, H-2) = 6.5
J(H-2, H-1) = 6.5, J(H-
H-2 2.20 Quintet of Triplets 2, H-3) = 6.0, J(H-2,
F-3) = 25.0
_ _ J(H-3, H-2) = 6.0, J(H-
H-3 4.60 Triplet of Triplets

3, F-3) = 47.0

Note: Predictions are based on computational models and have not been experimentally
verified. Actual chemical shifts and multiplicities may vary.

Table 2: Predicted 3C NMR Data for 1-Chloro-3-fluoropropane

Predicted Chemical Shift Predicted Multiplicity (due

Position ]
(ppm) to C-F coupling)

C-1 42.5 Singlet

C-2 35.0 Doublet

C-3 81.0 Doublet

Note: Predictions are based on computational models and have not been experimentally

verified. Actual chemical shifts may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1-Chloro-3-fluoropropane
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Wavenumber (cm~?) Intensity Assignment
2970-2880 Medium-Strong C-H stretch
1450-1400 Medium CH: scissoring
1060-1040 Strong C-F stretch
750-700 Strong C-Cl stretch

Note: Predictions are based on computational models and have not been experimentally
verified. Actual peak positions and intensities may vary.

Mass Spectrometry (MS)

Table 4: Predicted Major Mass Fragments for 1-Chloro-3-fluoropropane

Predicted Relative .
m/z . Possible Fragment
Intensity

[M]* (Molecular ion with 35Cl/

96/98 High 37Cl isotopes)
61 Medium [CH2CH:F]*
49/51 High [CH=CI)”

33 Medium [CH2F]*

Note: Predictions are based on computational models and have not been experimentally
verified. Actual fragmentation patterns and relative intensities may vary.

Experimental Protocols

The following are detailed, generalized experimental protocols for acquiring the spectroscopic
data presented above. These protocols are representative of standard practices for the

analysis of small, volatile organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H and 3C NMR Sample Preparation and Acquisition:

o Sample Preparation: Dissolve 5-25 mg of 1-chloro-3-fluoropropane in approximately 0.6-
0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs). The use of a deuterated solvent
is crucial to avoid large solvent signals in the *H NMR spectrum.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for chemical shift referencing (6 = 0.00 ppm).

o Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

e Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition Parameters:

[¢]

Pulse sequence: Standard single-pulse experiment.

Number of scans: 8-16.

[e]

o

Relaxation delay: 1-5 seconds.

[¢]

Acquisition time: 2-4 seconds.

e 13C NMR Acquisition Parameters:
o Pulse sequence: Proton-decoupled single-pulse experiment.
o Number of scans: 1024 or more, depending on sample concentration.
o Relaxation delay: 2-5 seconds.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing to the internal
standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
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e Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.
Record a background spectrum of the clean, empty crystal.

o Sample Application: Place a small drop of neat liquid 1-chloro-3-fluoropropane directly
onto the ATR crystal.

e Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm~1.

o Data Processing: The acquired spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

e Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after
the measurement.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

o Sample Preparation: Prepare a dilute solution of 1-chloro-3-fluoropropane in a volatile
solvent (e.g., dichloromethane or methanol).

e GC Conditions:
o Injector: Split/splitless injector, typically in split mode with a high split ratio.
o Carrier gas: Helium at a constant flow rate.
o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

o Oven temperature program: Start at a low temperature (e.g., 40°C), hold for a few
minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.qg.,
250°C).

e MS Conditions:
o lonization mode: Electron lonization (EIl) at 70 eV.

o Mass analyzer: Quadrupole or Time-of-Flight (TOF).
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o Scan range: m/z 30-300.

+ Data Analysis: Identify the peak corresponding to 1-chloro-3-fluoropropane in the total ion
chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion
and fragmentation pattern.
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Caption: Experimental workflow for the spectroscopic analysis of 1-chloro-3-fluoropropane.
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Caption: Key NMR correlations for 1-chloro-3-fluoropropane.

« To cite this document: BenchChem. [Spectroscopic Profile of 1-Chloro-3-fluoropropane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8262802#spectroscopic-data-of-1-chloro-3-
fluoropropane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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